Bufuralol hydrochloride Bufuralol hydrochloride
Brand Name: Vulcanchem
CAS No.: 60398-91-6
VCID: VC20765780
InChI: InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H
SMILES: CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol

Bufuralol hydrochloride

CAS No.: 60398-91-6

Cat. No.: VC20765780

Molecular Formula: C16H24ClNO2

Molecular Weight: 297.82 g/mol

* For research use only. Not for human or veterinary use.

Bufuralol hydrochloride - 60398-91-6

CAS No. 60398-91-6
Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
IUPAC Name 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride
Standard InChI InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H
Standard InChI Key KJBONRGCLLBWCJ-UHFFFAOYSA-N
SMILES CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Canonical SMILES CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Appearance Assay:≥95%A crystalline solid

Chemical Properties and Structure

Bufuralol hydrochloride, chemically designated as α-[(tert-Butylamino)methyl]-7-ethyl-2-benzofuranmethanol hydrochloride, possesses distinct physical and chemical characteristics that influence its pharmacological profile . The compound is represented by the molecular formula C₁₆H₂₄ClNO₂ with a molecular weight of 297.82 daltons .

Physical Properties

Bufuralol hydrochloride presents as a white to off-white solid with a melting point range of 143-146°C . It demonstrates good solubility in both water and methanol, making it suitable for various pharmaceutical formulations . For research applications, the compound should be stored at 2-8°C in sealed conditions away from moisture to maintain stability .

Structural Characteristics

The chemical structure of bufuralol features a benzofuran core with a 7-ethyl substituent, conferring its specific receptor binding properties. The SMILES notation for the compound is Cl.CCc1cccc2cc(oc12)C(O)CNC(C)(C)C, representing its structural arrangement . The presence of both aromatic rings and a basic nitrogen atom in its structure is characteristic of compounds that interact with CYP2D6 enzymes, explaining its common use as a probe substrate in drug metabolism studies .

Table 1: Physical and Chemical Properties of Bufuralol Hydrochloride

PropertyCharacteristic
Chemical Nameα-[(tert-Butylamino)methyl]-7-ethyl-2-benzofuranmethanol hydrochloride
Molecular FormulaC₁₆H₂₄ClNO₂
Molecular Weight297.82 daltons
Physical FormSolid
ColorWhite to off-white
Melting Point143-146°C
SolubilitySoluble in water and methanol
Storage Conditions2-8°C, sealed, away from moisture
CAS Number60398-91-6

Pharmacological Classification and Mechanism of Action

Bufuralol hydrochloride is classified as a non-selective β-adrenergic receptor antagonist, demonstrating affinity for both β₁ and β₂ receptor subtypes .

Membrane Stabilization Effects

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and elimination of bufuralol hydrochloride have been extensively studied in clinical pharmacology research, revealing important characteristics that influence its duration of action and potential variability in response.

Absorption and Peak Plasma Concentrations

Following oral administration, bufuralol hydrochloride demonstrates dose-dependent absorption characteristics. Peak plasma concentrations occur at approximately 1.5 hours after a 7.5 mg dose and at 2 hours after higher doses . This relatively rapid absorption contributes to its prompt onset of pharmacological effects.

Elimination Half-life and Metabolic Variants

A notable finding in pharmacokinetic studies is the bimodal distribution of elimination half-lives. In the majority of subjects (approximately two-thirds), the plasma elimination half-life averages 2.61 ± 0.18 hours, while the remaining subjects demonstrate a significantly longer half-life of 4.85 ± 0.35 hours . This bimodal distribution extends to the metabolites as well, suggesting genetic polymorphism in the metabolism of bufuralol.

Role in CYP2D6 Studies

Bufuralol has gained prominence as a widely used probe substrate for characterizing CYP2D6 activity in drug metabolism research . Its structure, containing aromatic rings and a basic nitrogen, makes it characteristic of CYP2D6 substrates . The 1'-hydroxylation of bufuralol serves as a marker reaction for CYP2D6 activity in various species, including humans and non-human primates .

Pharmacodynamic Effects

The pharmacodynamic profile of bufuralol hydrochloride reveals its effects on various cardiovascular parameters, with particular emphasis on heart rate and vascular resistance.

Effects on Exercise Heart Rate

In controlled studies, bufuralol has demonstrated dose-dependent effects on exercise-induced tachycardia. Lower doses (7.5 mg) reduce exercise heart rate for up to 6 hours, while higher doses (15, 30, 60, and 120 mg) maintain activity for at least 24 hours . The maximum reduction in exercise heart rate typically occurs at approximately 2 hours post-administration, coinciding with peak plasma concentrations .

The comparative efficacy of bufuralol against propranolol shows that bufuralol at 60 and 120 mg produces similar reductions in exercise tachycardia as propranolol 40 mg, though less than the effect achieved with propranolol 160 mg . This dose-response relationship is illustrated in Table 2.

Table 2: Comparative Effects on Exercise Heart Rate

TreatmentDuration of EffectMaximum Effect TimeRelative Potency
PlaceboNo effectN/AN/A
Bufuralol 7.5 mgUp to 6 hours2 hoursLowest
Bufuralol 15 mgAt least 24 hours2 hoursModerate
Bufuralol 30 mgAt least 24 hours2 hoursModerate
Bufuralol 60 mgAt least 24 hours2 hoursHigh (≈ Propranolol 40 mg)
Bufuralol 120 mgAt least 24 hours2 hoursHigh (≈ Propranolol 40 mg)
Propranolol 40 mgUp to 8 hours2 hoursHigh
Propranolol 160 mgAt least 24 hours2 hoursHighest

Effects on Peripheral Resistance

A distinguishing hemodynamic effect of bufuralol hydrochloride is its impact on peripheral vascular resistance. When administered intravenously in acute studies, bufuralol decreases peripheral resistance, despite its β₂-blocking properties . This contrasts with the effect of pindolol, which increases peripheral resistance following intravenous administration . This unique property may have implications for its hemodynamic profile in clinical applications.

Beta-1 and Beta-2 Receptor Blockade

Hemodynamic studies utilizing isoproterenol challenge have confirmed that bufuralol hydrochloride acts as a non-specific beta-blocking agent with affinity for both β₁ and β₂ receptors . The evidence includes:

  • A rightward shift in the dose-effect relationship for heart rate and cardiac output (indicators of β₁ blockade)

  • A rightward shift in the dose-effect relationship for reduction in peripheral resistance (indicator of β₂ blockade)

Interestingly, the β₂-blocking property of bufuralol appears more pronounced than that of pindolol, yet it paradoxically reduces peripheral resistance when given acutely by intravenous route .

Clinical Studies and Applications

The clinical pharmacology of bufuralol hydrochloride has been investigated through various controlled studies, establishing its therapeutic profile and potential applications.

Cardiovascular Effects in Human Subjects

Observations in human subjects have demonstrated that bufuralol effectively reduces exercise heart rate in a dose-dependent manner . The long duration of action at higher doses (maintaining effects for at least 24 hours) suggests potential for once-daily dosing in clinical applications .

Comparative Studies with Other Beta-Blockers

When compared with pindolol in hemodynamic studies using isoproterenol challenge, bufuralol demonstrates distinct hemodynamic properties, particularly regarding peripheral resistance . Similarly, comparisons with propranolol have established dose equivalence ranges and highlighted pharmacodynamic differences, notably bufuralol's intrinsic sympathomimetic activity .

Metabolism and Biotransformation

The metabolism of bufuralol follows complex pathways involving several cytochrome P450 enzymes, with particular significance in pharmacogenetic research.

Role of CYP2D6 in Bufuralol Metabolism

Bufuralol undergoes 1'-hydroxylation primarily mediated by CYP2D6, making it a valuable probe substrate for studying this enzyme's activity . This metabolic pathway demonstrates genetic polymorphism, contributing to the observed bimodal distribution in elimination half-lives .

N-hydroxy Derivatives and Metabolic Pathways

Research has identified N-hydroxy derivatives as important metabolites in the in vivo degradation of bufuralol . The synthesis and characterization of these compounds have contributed to understanding the complete metabolic profile of bufuralol and its biotransformation pathways. The benzofuran epoxide (21) reacts with N-t-butylhydroxylamine to produce the hydroxylamine (13), which represents a potential metabolic intermediate .

Table 3: Major Metabolic Pathways of Bufuralol

Metabolic PathwayEnzymeMain MetabolitesSignificance
1'-hydroxylationCYP2D61'-hydroxybufuralolMajor pathway, used as CYP2D6 activity marker
N-oxidationMultiple CYPsN-hydroxy derivativesContributes to elimination
DealkylationCYP3A4Secondary metabolitesMinor pathway

Research Applications and Future Directions

Bufuralol has assumed significance beyond its pharmacological effects as a beta-blocker, gaining prominence in drug metabolism research and pharmacogenetic studies.

CYP2D6 Phenotyping

The metabolism of bufuralol, particularly the 1'-hydroxylation pathway, serves as an established marker for CYP2D6 activity in research applications . This has facilitated the characterization of CYP2D6 phenotypes in various populations and comparative studies across species, including cynomolgus monkeys and other non-human primates .

Comparative Metabolism Studies

Research utilizing bufuralol has contributed to understanding species differences in drug metabolism, particularly regarding CYP2D enzymes. Studies have identified and characterized CYP2D44 in cynomolgus monkeys, which metabolizes bufuralol similarly to human CYP2D6 . Comparative studies between rat CYP2D4 and human CYP2D6 have also employed bufuralol as a substrate to elucidate mechanistic differences in oxidation capabilities .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator